(R)-1-(2-Fluoropyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(2-Fluoropyridin-3-yl)ethanol” is a compound that contains a fluoropyridine group and an ethanol group. Fluoropyridines are aromatic compounds that contain a fluorine atom and are often used in pharmaceuticals and agrochemicals due to their biological activity . The “®” indicates that this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms.
Chemical Reactions Analysis
Fluoropyridines are often used as intermediates in the synthesis of more complex compounds. They can undergo various chemical reactions, including coupling reactions, substitutions, and additions .Scientific Research Applications
Sensitization of Lanthanide(III) Ions in Dinuclear Complexes
The study by Casanovas et al. (2019) presents the formation of dinuclear complexes using 2-fluorobenzoic acid, terpyridine, and various Ln(NO3)3·6H2O salts in an ethanol/water solution. These complexes demonstrate sensitization of 4f–4f transitions in the visible and NIR ranges, with some showing single molecule magnet (SMM) behavior. This research highlights the potential of using fluorinated compounds in creating materials with specific optical and magnetic properties, which could have applications in areas such as sensing, imaging, and data storage (Casanovas et al., 2019).
Dual Emission in Ruthenium(II) Polypyridyl Complex
Keyes (1998) describes a ruthenium(II) polypyridyl complex that exhibits dual emission maxima in an ethanol–methanol solution, suggesting two emitting states. This finding opens up possibilities for the development of new luminescent materials with unique emission characteristics, potentially useful in sensors and optical devices (Keyes, 1998).
RuO2/ZrO2 as Catalyst for Halopyridine Synthesis
Bhaskaruni et al. (2017) utilized ethanol as a solvent and RuO2/ZrO2 as a catalyst to synthesize novel halopyridines efficiently. This method highlights the role of ethanol in facilitating green chemistry approaches, leading to high yields of desired products under moderate conditions, which could be beneficial in pharmaceutical and agrochemical industries (Bhaskaruni et al., 2017).
Schiff Bases for Al3+ Detection
Research by Shweta et al. (2016) developed optical probes for Al3+ detection using Schiff base condensation in an ethanol:water mixture. This work contributes to the field of chemical sensing, particularly in environmental monitoring and industrial process control, by providing a means to detect aluminum ions with high sensitivity and selectivity (Shweta et al., 2016).
Synthesis and Antimicrobial Activity of Halogenated Chromene Derivatives
Mannam et al. (2020) designed and synthesized novel urea/thiourea derivatives starting from 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene in ethanol. The compounds exhibited significant antimicrobial activities, suggesting their potential as lead compounds in developing new antimicrobial agents (Mannam et al., 2020).
Future Directions
properties
IUPAC Name |
(1R)-1-(2-fluoropyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIDKNNTBXRHG-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluoropyridin-3-yl)ethanol | |
CAS RN |
2227811-28-9 |
Source
|
Record name | (1R)-1-(2-fluoropyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.